molecular formula C27H32N2O3 B14317132 1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 112292-00-9

1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B14317132
CAS No.: 112292-00-9
M. Wt: 432.6 g/mol
InChI Key: PZFGBSQABRIPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the reaction of diphenylmethyl chloride with 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(3,4-Methylenedioxybenzyl)piperazine: Investigated for its psychoactive effects.

    1-(4-Methoxybenzyl)piperazine: Explored for its potential therapeutic applications.

Uniqueness

1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both diphenylmethyl and trimethoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. These structural features could influence its binding affinity, selectivity, and overall biological activity.

Properties

CAS No.

112292-00-9

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

1-benzhydryl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C27H32N2O3/c1-30-24-15-14-23(26(31-2)27(24)32-3)20-28-16-18-29(19-17-28)25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,25H,16-20H2,1-3H3

InChI Key

PZFGBSQABRIPIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.